![molecular formula C18H19N3O2S B2525360 2-(1-((2,5-dimethylphenyl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole CAS No. 1251621-90-5](/img/structure/B2525360.png)

2-(1-((2,5-dimethylphenyl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

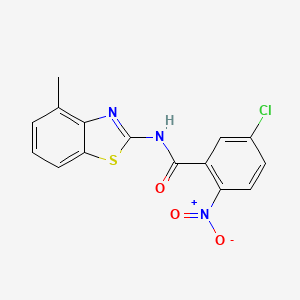

The compound "2-(1-((2,5-dimethylphenyl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole" is a complex molecule that likely exhibits a range of biological activities due to its structural features. The benzo[d]imidazole moiety is a common scaffold in medicinal chemistry, often associated with a variety of pharmacological properties. The sulfonyl azetidin group attached to this system suggests potential for interaction with biological targets, possibly through enzyme inhibition or receptor modulation.

Synthesis Analysis

The synthesis of sulfonyl azides, which are key intermediates in the production of compounds like the one , can be achieved using diazotransfer reagents. Imidazole-1-sulfonyl azide hydrochloride is reported as an efficient diazotransfer reagent that can convert primary amines into azides and activated methylene substrates into diazo compounds . Additionally, benzotriazol-1-yl-sulfonyl azide has been used for the synthesis of various amides and azides, including α-azido acids from α-amino acids . Imidazole-1-sulfonyl azide hydrogen sulfate is another reagent that facilitates the synthesis of sulfonyl azides from primary sulfonamides without the need for Cu salts . An updated synthesis of this reagent has been developed to improve stability and safety .

Molecular Structure Analysis

The molecular structure of the compound is likely characterized by the presence of a benzo[d]imidazole core, which is a bicyclic system consisting of fused benzene and imidazole rings. This core is known to interact with various biological targets. The sulfonyl azetidin moiety introduces steric bulk and could influence the compound's conformation and, consequently, its biological activity. The synthesis of related structures, such as sulfonamide derivatives linked to a pyrimidine ring, has been reported, and these compounds have shown inhibitory activity against V600EBRAF, a mutation associated with certain cancers .

Chemical Reactions Analysis

The compound's reactivity can be inferred from related sulfonyl azides. For instance, 2,3-dimethylimidazole-1-sulfonyl azide triflate has been shown to react with indoles to produce various indoline derivatives . Visible-light-driven sulfonylation/cyclization reactions have been used to create sulfonylated benzo[4,5]imidazo[2,1-a]isoquinolin-6(5H)-ones, which have potential antitumor activity . Iodine-catalyzed regioselective thiolation of imidazo[1,2-a]pyridines using sulfonyl hydrazides as a thiol surrogate has also been achieved . These reactions demonstrate the versatility of sulfonyl azides in chemical synthesis.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "2-(1-((2,5-dimethylphenyl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole" are not detailed in the provided papers, related compounds can offer some insights. The stability of sulfonyl azides is a critical factor, with imidazole-1-sulfonyl azide hydrogen sulfate being a stable and safe reagent for diazo transfer . The solubility, melting point, and other physicochemical properties would depend on the functional groups present and their interactions. The presence of a sulfonyl group typically increases water solubility, which can be advantageous for biological applications.

科学的研究の応用

Catalysis and Synthesis

- β–Cyclodextrin–Propyl Sulfonic Acid Catalyzed Synthesis : A study demonstrates the use of β-cyclodextrin–propyl sulfonic acid as a catalyst for the synthesis of 1,2,4,5-tetrasubstituted imidazoles, highlighting efficient, solvent-free synthesis methods that could be relevant for synthesizing structurally similar compounds like the one (Yan Ran, Ming Li, Zongren Zhang, 2015).

Organic Synthesis and Pharmacological Evaluation

- Microwave Assisted Synthesis : A method was developed for the rapid and efficient synthesis of nitrogen and sulfur-containing heterocyclic compounds, indicating the potential for the application of similar techniques in synthesizing and evaluating the pharmacological activities of compounds like 2-(1-((2,5-dimethylphenyl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole (K. Mistry, K. R. Desai, 2006).

Iridium(III)-Catalyzed Synthesis

- Benzimidazole Synthesis : Research on the Iridium(III)-catalyzed annulation of imidamides with sulfonyl azides for the synthesis of 1,2-disubstituted benzimidazoles provides insights into methodologies that might be applicable for the synthesis or modification of the compound , emphasizing efficiency and high yield (Linhua Xu et al., 2017).

Luminescence Sensing

- Lanthanide Metal-Organic Frameworks : A study on dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks and their potential as fluorescence sensors for benzaldehyde derivatives suggests applications in sensing and detection that could be explored with similar imidazole-based compounds (B. Shi et al., 2015).

作用機序

Target of Action

The compound contains a benzimidazole moiety, which is known to exhibit diverse pharmacological activities . Benzimidazoles have been reported to show antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Mode of Action

The benzimidazole moiety is known to interact with various biological targets, leading to a range of effects . The azetidine ring, another component of the compound, is known to undergo a domino process involving Heck arylation of alkene, acid-catalyzed trans-position of allylic alcohol, and ring opening of the azetidine by an internal hydroxyl group .

Biochemical Pathways

Compounds containing benzimidazole and azetidine moieties are known to interact with various biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

The compound’s solubility in dmso and methanol suggests that it may have good bioavailability.

Result of Action

Given the known activities of benzimidazole and azetidine derivatives, it can be inferred that the compound may have a range of effects at the molecular and cellular levels .

Action Environment

The compound’s stability at room temperature suggests that it may be relatively stable under normal environmental conditions.

特性

IUPAC Name |

2-[1-(2,5-dimethylphenyl)sulfonylazetidin-3-yl]-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2S/c1-12-7-8-13(2)17(9-12)24(22,23)21-10-14(11-21)18-19-15-5-3-4-6-16(15)20-18/h3-9,14H,10-11H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVZCIBPJFMKNHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CC(C2)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,9-dimethyl-7-prop-2-enyl-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]purine-6, 8-dione](/img/structure/B2525277.png)

![2-Methyl-4-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine](/img/structure/B2525283.png)

![(E)-1-(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2525286.png)

![2-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)methyl]amino}-N-methylbenzenecarboxamide](/img/structure/B2525288.png)

![3-(4-fluorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2525289.png)

![7-(benzylamino)-2-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2525290.png)

![2-Amino-4-(furan-2-yl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2525291.png)

![2-(4-isopropylphenoxy)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/no-structure.png)

![N-(4-chlorophenyl)-N'-(1-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-2-cyanovinyl)urea](/img/structure/B2525294.png)

![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(pyridin-3-yl)acetamide](/img/structure/B2525296.png)

![4-[(Z)-2-Cyano-3-[(4-methoxyphenyl)methylamino]-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2525299.png)